molecular formula C11H11NO5S2 B2461104 Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate CAS No. 927097-84-5

Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate

Cat. No. B2461104
CAS RN: 927097-84-5
M. Wt: 301.33
InChI Key: XFNZLWCYNVDCNC-UHFFFAOYSA-N
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Description

“Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate” is a chemical compound used for proteomics research . It has a molecular formula of C11H11NO5S2 and a molecular weight of 301.34 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate” is defined by its molecular formula, C11H11NO5S2 .

Scientific Research Applications

Anti-Hypertensive Agents: MATC derivatives have been investigated for their potential as anti-hypertensive drugs. Researchers have explored their effects on blood pressure regulation, aiming to develop novel therapies for hypertension .

Antitumor Properties: Studies have highlighted MATC’s antitumor activity. Researchers have synthesized MATC analogs and evaluated their efficacy against cancer cells. These compounds may offer promising leads for developing new cancer treatments .

Anti-HIV-1 Integrase Inhibitors: MATC-based molecules have shown inhibitory effects against HIV-1 integrase, a critical enzyme in the viral life cycle. These inhibitors hold promise for combating HIV infection .

Hepatitis C Virus (HCV) Inhibitors: MATC derivatives have been explored as potential inhibitors of HCV. Their ability to interfere with viral replication pathways makes them valuable candidates for antiviral drug development .

Xa Factor Inhibitors: Xa factor inhibitors play a crucial role in preventing blood clot formation. MATC-based compounds have been investigated for their anticoagulant properties, potentially contributing to the development of safer antithrombotic drugs .

Organic Electronics and Materials Science

Beyond medicinal applications, MATC-related compounds find utility in material science and organic electronics:

Organic Semiconductors: Thiophene derivatives, including MATC, are essential components in organic semiconductors. These materials are used in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors: Thiophene derivatives, including MATC, serve as corrosion inhibitors in industrial chemistry. Their ability to protect metal surfaces from degradation is valuable in various applications .

Synthetic Chemistry

MATC itself is a versatile building block for synthesizing other compounds:

Thienopyrimidinone Analog Synthesis: Researchers have employed MATC in the synthesis of thienopyrimidinone analogs. These compounds may have diverse applications, including pharmaceuticals and materials science .

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(3), 2571–2604. Thermo Fisher Scientific. (n.d.). Methyl 3-aminothiophene-2-carboxylate. Retrieved from here Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-carboxylate. (2019). BMC Chemistry, 10(1), 19.

Mechanism of Action

Pharmacokinetics

Its molecular weight (30134 g/mol ) suggests that it could be well-absorbed in the body. The compound’s solubility in organic solvents might also influence its distribution and metabolism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate should be stored in a dark place, sealed, and at room temperature to maintain its stability.

properties

IUPAC Name

methyl 3-(furan-2-ylmethylsulfamoyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S2/c1-16-11(13)10-9(4-6-18-10)19(14,15)12-7-8-3-2-5-17-8/h2-6,12H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNZLWCYNVDCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate

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